7-Chloro-1H-indazol-5-amine
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Overview
Description
7-Chloro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The compound’s structure consists of a chloro-substituted indazole ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods often employ catalysts such as copper or silver and require specific reaction conditions, including controlled temperatures and inert atmospheres.
Industrial Production Methods: Industrial production of 7-Chloro-1H-indazol-5-amine may utilize scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, solvent-free and catalyst-free methods are being explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
7-Chloro-1H-indazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the chloro and amine groups.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
7-Bromo-1H-indazol-5-amine: A similar compound with a bromo group instead of a chloro group.
Uniqueness: 7-Chloro-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the amine group contributes to its biological activity .
Biological Activity
7-Chloro-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a chlorine atom at the seventh position and an amine group at the fifth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer research.
- Molecular Formula : C7H6ClN3
- Molecular Weight : 167.60 g/mol
- Structure : Contains a five-membered ring with two nitrogen atoms, contributing to its reactivity and biological interactions.
The biological activity of this compound primarily involves its ability to interact with various molecular targets, particularly protein kinases. Kinases are crucial for many cellular processes, including proliferation and survival pathways in cancer cells. The compound's structure allows it to inhibit specific kinases, thus potentially serving as an anticancer agent.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown inhibitory effects on key kinases involved in cancer pathways, such as protein kinase B (Akt) which plays a significant role in cell survival and proliferation.
- Binding Affinity : Studies have demonstrated that this compound exhibits significant binding affinity with specific protein targets, making it a candidate for drug development in oncology.
Anticancer Activity
Research indicates that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting various signaling pathways. For instance, studies have shown that indazole derivatives can inhibit Akt signaling, which is critical for tumor growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays reveal that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure of the indazole framework contributes to its efficacy as an antimicrobial agent .
Case Studies and Experimental Data
Several studies have documented the biological activity of this compound:
- Kinase Inhibition Studies :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-chloro-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUYDCYHYGXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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